methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
CAS No.: 70672-06-9
Cat. No.: VC4124105
Molecular Formula: C21H14O5
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70672-06-9 |
|---|---|
| Molecular Formula | C21H14O5 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
| Standard InChI | InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3 |
| Standard InChI Key | IWMKLWJDGZMNGT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (CAS: 70672-06-9) belongs to the xanthene dye family, characterized by a tricyclic framework comprising two benzene rings fused to a central oxygen-containing heterocycle. The compound’s IUPAC name reflects its ester functional group at the benzoic acid moiety and hydroxyl/keto substituents on the xanthene core . Its planar structure facilitates π-π interactions, contributing to its absorption in the visible spectrum (λ<sub>max</sub> ≈ 490 nm) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 346.33 g/mol | |
| Melting Point | 274–275°C | |
| Density | 1.43 ± 0.1 g/cm³ | |
| pKa | 9.07 ± 0.20 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The -NMR spectrum exhibits resonances for aromatic protons (δ 6.5–8.0 ppm), the methyl ester group (δ 3.6 ppm), and the hydroxyl proton (δ 5.2 ppm) . IR bands at 1720 cm (C=O ester) and 1650 cm (ketone) further validate functional groups . Mass spectrometry reveals a molecular ion peak at m/z 346.084, consistent with the molecular formula .
Synthesis and Theoretical Studies
Synthetic Methodology
The synthesis involves a two-step process:
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Preparation of 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid: Fluorescein is treated with 1.0 M NaOH to yield the open-form carboxylate .
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Esterification: The carboxylate reacts with anhydrous methanol under acidic conditions to form the methyl ester .
Table 2: Optimized Reaction Conditions
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate experimental findings. The optimized geometry shows a dihedral angle of 12.5° between the xanthene and benzoate moieties, minimizing steric strain . Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 3.2 eV, suggesting moderate reactivity .
Physicochemical and Optical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 300°C, with no significant degradation under ambient conditions .
Absorption and Fluorescence
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate exhibits strong absorption at 490 nm (ε = 8.7 × 10 L·mol·cm) due to π→π* transitions . Unlike fluorescein, its methyl ester derivative shows quenched fluorescence (Φ<sub>F</sub> < 0.01), attributed to non-radiative decay pathways .
Applications in Corrosion Inhibition
Mechanism of Action
In 1 M HCl, the compound adsorbs onto mild steel surfaces via physisorption and chemisorption, forming a protective layer. Adsorption follows the Langmuir isotherm model, with a free energy (ΔG<sub>ads</sub>) of −34.2 kJ/mol, indicating spontaneous adsorption .
Table 3: Corrosion Inhibition Performance
Surface Analysis
Scanning electron microscopy (SEM) reveals smooth steel surfaces in inhibited samples, contrasting with pitted surfaces in controls. Energy-dispersive X-ray (EDX) spectroscopy detects carbon and oxygen peaks, confirming inhibitor adsorption .
Recent Advances and Future Directions
Recent work explores metallocomplexes of the compound, such as dirhodium trisacetate adducts, for catalytic applications . Future research may focus on:
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Nanocomposite Coatings: Embedding the inhibitor into polymer matrices for sustained release.
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Therapeutic Applications: Investigating photodynamic therapy potential due to xanthene’s light-activated properties.
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